3-[7-(3-hydroxypropyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol
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Overview
Description
3-[7-(3-hydroxypropyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol is a complex organic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
Preparation Methods
The synthesis of 3-[7-(3-hydroxypropyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxypropyl group: This step may involve alkylation reactions using reagents such as 3-chloropropanol.
Attachment of the naphthol moiety: This can be done through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial production methods for such compounds may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-[7-(3-hydroxypropyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield 3-[7-(3-oxopropyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol.
Scientific Research Applications
3-[7-(3-hydroxypropyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for kinases and other proteins involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of 3-[7-(3-hydroxypropyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar compounds to 3-[7-(3-hydroxypropyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit biological activities and are studied for their potential as enzyme inhibitors.
Triazolopyrimidine derivatives: These compounds have similar structures and are used in various research applications, including medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxypropyl and naphthol groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-[10-(3-hydroxypropyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol |
InChI |
InChI=1S/C22H21N5O2/c1-13-14(2)26(8-5-9-28)21-19(13)22-24-20(25-27(22)12-23-21)17-10-15-6-3-4-7-16(15)11-18(17)29/h3-4,6-7,10-12,28-29H,5,8-9H2,1-2H3 |
InChI Key |
TULQHQNAFHUZSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC5=CC=CC=C5C=C4O)CCCO)C |
Origin of Product |
United States |
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